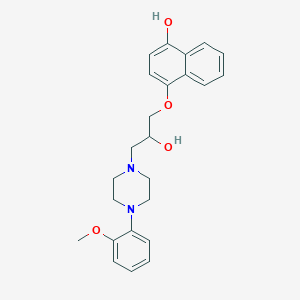
NH-Naftopidil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NH-Naftopidil is a metabolite of naftopidil, a chiral compound used as a selective α1-adrenoceptor antagonist. Naftopidil is commonly prescribed for the treatment of benign prostatic hyperplasia, a condition prevalent in elderly men. The compound is known for its efficacy in alleviating lower urinary tract symptoms associated with this condition .
Vorbereitungsmethoden
The synthesis of NH-Naftopidil involves the hydroxylation of naftopidil. This process is typically mediated by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19 . The reaction conditions for this hydroxylation include the use of human liver microsomes and specific chemical inhibitors to confirm the involvement of these enzymes . Industrial production methods for naftopidil and its metabolites often involve large-scale synthesis using similar enzymatic processes, ensuring high yield and purity .
Analyse Chemischer Reaktionen
NH-Naftopidil undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions, altering the functional groups on the compound.
Substitution: This reaction involves the replacement of functional groups, often using reagents like halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
NH-Naftopidil has several scientific research applications:
Wirkmechanismus
The mechanism of action of NH-Naftopidil involves its interaction with α1-adrenoceptors, leading to the inhibition of these receptors. This action is mediated by the association with G proteins that activate a phosphatidylinositol-calcium second messenger system . The compound’s effect is primarily due to its ability to block the α1-adrenoceptors, reducing smooth muscle tone in the prostate and bladder neck, thereby alleviating symptoms of benign prostatic hyperplasia .
Vergleich Mit ähnlichen Verbindungen
NH-Naftopidil can be compared with other similar compounds such as:
(Phenyl)hydroxy-naftopidil: Another hydroxylated metabolite of naftopidil, which also exhibits α1-adrenoceptor antagonistic properties.
O-desmethyl-naftopidil: A demethylated metabolite of naftopidil, known for its similar pharmacological effects.
Tamsulosin: Another α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia, but with a different chemical structure and metabolic profile. The uniqueness of this compound lies in its specific hydroxylation pattern and its interaction with cytochrome P450 enzymes, which distinguishes it from other metabolites and similar compounds.
Eigenschaften
CAS-Nummer |
133024-36-9 |
|---|---|
Molekularformel |
C24H28N2O4 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]naphthalen-1-ol |
InChI |
InChI=1S/C24H28N2O4/c1-29-24-9-5-4-8-21(24)26-14-12-25(13-15-26)16-18(27)17-30-23-11-10-22(28)19-6-2-3-7-20(19)23/h2-11,18,27-28H,12-17H2,1H3 |
InChI-Schlüssel |
YSVLPXXMZYGJCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C4=CC=CC=C43)O)O |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C4=CC=CC=C43)O)O |
Synonyme |
(naphthyl)hydroxy-naftopidil NH-naftopidil |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















